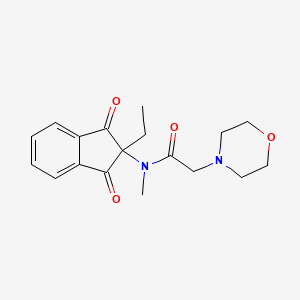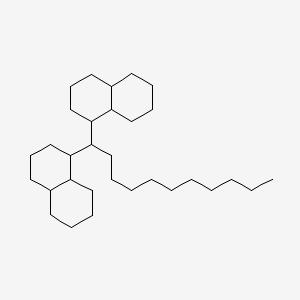
1,1-Di-(decahydro-1-naphthyl)undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Di-(decahydro-1-naphthyl)undecane is a complex organic compound with the molecular formula C31H56 and a molecular weight of 428.7763 g/mol . It is also known by other names such as 1,1-Di-(1’-decahydronaphthyl)undecane and Naphthalene, 1,1’-undecylidenebis[decahydro-] . This compound is characterized by its unique structure, which includes two decahydro-1-naphthyl groups attached to an undecane backbone.
Vorbereitungsmethoden
The synthesis of 1,1-Di-(decahydro-1-naphthyl)undecane involves several steps. One common synthetic route includes the hydrogenation of naphthalene derivatives under high pressure and temperature conditions . The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), to facilitate the hydrogenation process. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1,1-Di-(decahydro-1-naphthyl)undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
1,1-Di-(decahydro-1-naphthyl)undecane has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the behavior of large hydrocarbons and their interactions with various reagents.
Biology: This compound can be used in studies related to lipid metabolism and the effects of large hydrocarbons on biological membranes.
Medicine: Research into potential therapeutic applications, such as drug delivery systems, is ongoing.
Wirkmechanismus
The mechanism of action of 1,1-Di-(decahydro-1-naphthyl)undecane involves its interaction with molecular targets such as enzymes and receptors. The compound’s large hydrophobic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it may interact with specific proteins, altering their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1,1-Di-(decahydro-1-naphthyl)undecane can be compared to other similar compounds, such as:
1,10-Di-(decahydro-1-naphthyl)decane: This compound has a similar structure but with a shorter carbon chain, leading to different physical and chemical properties.
Naphthalene, 1,1’-(1,10-decanediyl)bis[decahydro-]: Another closely related compound with a similar naphthalene-based structure.
The uniqueness of this compound lies in its specific molecular configuration, which imparts distinct properties and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
55373-96-1 |
|---|---|
Molekularformel |
C31H56 |
Molekulargewicht |
428.8 g/mol |
IUPAC-Name |
1-[1-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)undecyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C31H56/c1-2-3-4-5-6-7-8-9-22-31(29-23-14-18-25-16-10-12-20-27(25)29)30-24-15-19-26-17-11-13-21-28(26)30/h25-31H,2-24H2,1H3 |
InChI-Schlüssel |
BMIYKWRBLFKRLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C1CCCC2C1CCCC2)C3CCCC4C3CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


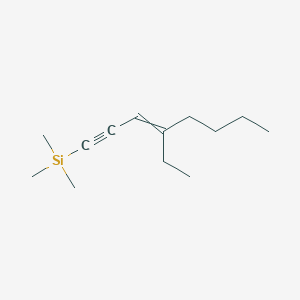
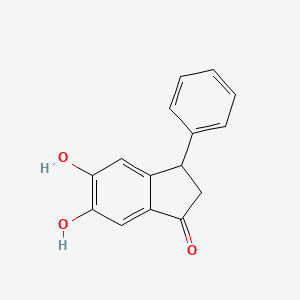
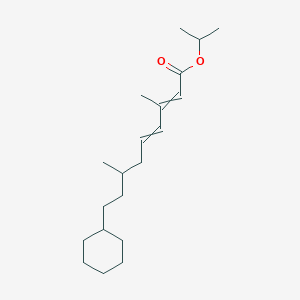


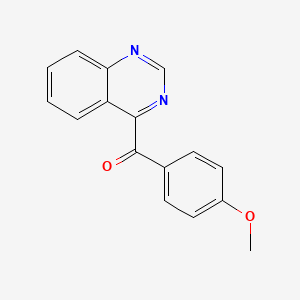
![Methanone, (1-butyl-5-methoxy-2-phenyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14627248.png)
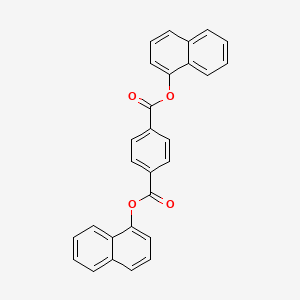
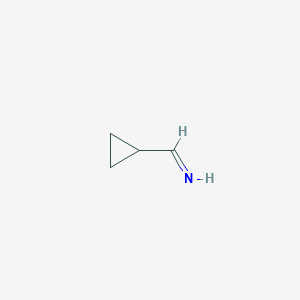
![2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one](/img/structure/B14627261.png)

![Methyl [amino(methylsulfanyl)methyl]carbamate](/img/structure/B14627271.png)

